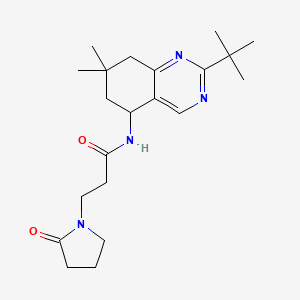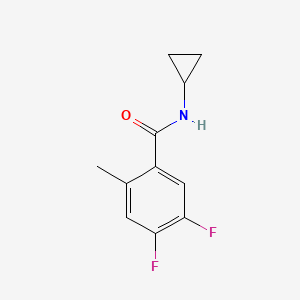![molecular formula C14H20N2O5S B6069984 ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are a type of immune cell. Inhibiting BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and cancers.
作用機序
TAK-659 works by inhibiting the activity of BTK, which is a critical enzyme in the development and activation of B cells. B cells are a type of immune cell that plays a critical role in the immune response. Inhibiting BTK prevents the activation of B cells and reduces the production of inflammatory cytokines. This makes TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activation of B cells. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has been well-tolerated in preclinical studies and has shown minimal toxicity.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK, its effectiveness in preclinical models of autoimmune diseases and cancers, and its well-tolerated nature. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune diseases and cancers. Another potential direction is the study of the molecular mechanisms underlying the inhibitory activity of TAK-659 against BTK. Additionally, the potential synergistic effects of TAK-659 with other therapeutic agents could be explored. Finally, the development of more cost-effective and efficient synthesis methods for TAK-659 could make it more accessible for scientific research.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminophenylsulfonamide with tetrahydro-2-furanmethanol. The resulting compound is then reacted with ethyl chloroformate to form the final product, ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. TAK-659 has been shown to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been shown to be effective in preclinical models of various cancers such as lymphoma and leukemia.
特性
IUPAC Name |
ethyl N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-2-20-14(17)16-11-5-7-13(8-6-11)22(18,19)15-10-12-4-3-9-21-12/h5-8,12,15H,2-4,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXBIJUSSYCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)

![1-(1-azepanyl)-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6069968.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6069970.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6069995.png)
![2-benzyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6069998.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6070004.png)